molecular formula C5H11NO3 B3058745 n-Ethyl-d-serine CAS No. 915405-02-6

n-Ethyl-d-serine

Cat. No.: B3058745
CAS No.: 915405-02-6
M. Wt: 133.15 g/mol
InChI Key: UDQZPEAGXXTEAV-SCSAIBSYSA-N
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Description

n-Ethyl-d-serine is a derivative of d-serine, an amino acid that plays a crucial role in the central nervous system. d-Serine acts as a co-agonist of the glutamate-bound N-methyl-d-aspartate receptor (NMDAR), which is essential for neurotransmission and synaptic plasticity . This compound retains the fundamental properties of d-serine but with an ethyl group substitution, which can alter its chemical and biological behavior.

Mechanism of Action

Target of Action

n-Ethyl-d-serine is a derivative of the amino acid d-serine. The primary target of d-serine is the N-methyl-d-aspartate receptor (NMDAR) . NMDARs are glutamate receptors that play a key role in synaptic plasticity, which is associated with learning and memory .

Mode of Action

This compound, like d-serine, is believed to act as a co-agonist at the glycine modulatory site of the NMDAR . This means that it works alongside glutamate to activate the NMDAR. The activation of NMDARs is critical for synaptic transmission and plasticity .

Biochemical Pathways

The biochemical pathway of d-serine involves its synthesis from l-serine by the enzyme serine racemase (SRR) . D-serine is then released at dendritic spines to prime their post-synaptic NMDARs for an instantaneous response to glutamate

Pharmacokinetics

D-serine is known to be metabolized primarily by the enzyme d-amino acid oxidase (daao) . The pharmacokinetics of this compound would likely be influenced by factors such as absorption, distribution, metabolism, and excretion (ADME). It’s important to note that the presence of the ethyl group could potentially influence these properties compared to d-serine.

Result of Action

The activation of NMDARs by this compound could have several effects at the molecular and cellular levels. For instance, it could enhance synaptic plasticity, which is crucial for learning and memory . .

Action Environment

The action of this compound, like that of d-serine, could be influenced by various environmental factors. For example, the activity of enzymes such as SRR and DAAO, which are involved in the synthesis and degradation of d-serine respectively, could be affected by factors such as pH and temperature . Additionally, the presence of other molecules that interact with NMDARs could also influence the action of this compound.

Biochemical Analysis

Biochemical Properties

n-Ethyl-d-serine participates in various biochemical reactions, primarily involving neurotransmission. It interacts with enzymes such as serine racemase and d-amino acid oxidase. Serine racemase converts l-serine to d-serine, while d-amino acid oxidase degrades d-serine. These interactions are essential for maintaining the balance of d-serine levels in the brain .

Cellular Effects

This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a co-agonist at the N-methyl-d-aspartate (NMDA) receptor, modulating synaptic plasticity and neurotransmission. This modulation affects neuronal migration, long-term potentiation, and excitotoxicity, which are critical for learning and memory .

Molecular Mechanism

At the molecular level, this compound binds to the GluN1 subunit of the NMDA receptor, enhancing the receptor’s response to glutamate. This binding facilitates the influx of calcium ions, which triggers downstream signaling pathways involved in synaptic plasticity and neuronal survival. Additionally, this compound can inhibit or activate specific enzymes, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of NMDA receptors and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Low doses can enhance cognitive functions and synaptic plasticity, while high doses may lead to excitotoxicity and neuronal damage. Studies have shown that this compound can improve mood disorders at specific dosages, but excessive amounts can result in adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its synthesis by serine racemase and degradation by d-amino acid oxidase. These pathways are crucial for regulating the levels of d-serine and its derivatives in the brain. The compound also interacts with other metabolic enzymes, affecting the overall metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These mechanisms ensure its proper localization and accumulation in target areas, such as the synaptic cleft. The compound’s distribution is essential for its role in modulating neurotransmission and synaptic plasticity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and synaptic vesicles. Its activity and function are influenced by post-translational modifications and targeting signals that direct it to specific organelles. This localization is critical for its role in regulating NMDA receptor activity and other cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-d-serine typically involves the ethylation of d-serine. One common method is the reaction of d-serine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-d-serine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it back to its parent amino acid or other reduced forms.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various ethyl-substituted derivatives .

Scientific Research Applications

n-Ethyl-d-serine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a tool to study the role of d-serine and its derivatives in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neuropsychiatric disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Comparison with Similar Compounds

Similar Compounds

    d-Serine: The parent compound, which is a co-agonist of N-methyl-d-aspartate receptors.

    n-Methyl-d-serine: Another derivative with a methyl group substitution.

    d-Alanine: A structurally similar amino acid with different biological properties.

Uniqueness

n-Ethyl-d-serine is unique due to its ethyl group substitution, which can alter its interaction with biological targets compared to its parent compound and other derivatives. This uniqueness makes it a valuable tool in research to understand the structure-activity relationships of d-serine derivatives .

Properties

IUPAC Name

(2R)-2-(ethylamino)-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-2-6-4(3-7)5(8)9/h4,6-7H,2-3H2,1H3,(H,8,9)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQZPEAGXXTEAV-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H](CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475626
Record name n-ethyl-d-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915405-02-6
Record name N-Ethyl-D-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915405-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-ethyl-d-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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